Dimethyl 5-({[1-(benzylsulfonyl)piperidin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate
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Overview
Description
1,3-DIMETHYL 5-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-AMIDO)BENZENE-1,3-DICARBOXYLATE is a complex organic compound that belongs to the class of benzene derivatives This compound is characterized by the presence of a piperidine ring, a phenylmethanesulfonyl group, and two carboxylate groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL 5-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-AMIDO)BENZENE-1,3-DICARBOXYLATE typically involves multiple steps, starting from commercially available precursors. One common approach is to begin with 5-aminoisophthalic acid, which undergoes a series of reactions including amide formation, sulfonylation, and esterification to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rates. The use of continuous flow reactors and automated synthesis platforms can further improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL 5-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-AMIDO)BENZENE-1,3-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups, such as nitro groups, into amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, such as halides, alkyl groups, or aryl groups .
Scientific Research Applications
1,3-DIMETHYL 5-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-AMIDO)BENZENE-1,3-DICARBOXYLATE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL 5-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-AMIDO)BENZENE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzene-1,3,5-tricarboxamides: These compounds share a similar benzene core with multiple carboxamide groups and are used in the synthesis of supramolecular polymers.
Indole derivatives: These compounds contain an indole nucleus and exhibit diverse biological activities, making them valuable in medicinal chemistry.
Piperidine derivatives: These compounds include a piperidine ring and are important in the synthesis of various pharmaceuticals.
Uniqueness
1,3-DIMETHYL 5-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-AMIDO)BENZENE-1,3-DICARBOXYLATE is unique due to its combination of structural features, including the piperidine ring, phenylmethanesulfonyl group, and carboxylate groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C23H26N2O7S |
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Molecular Weight |
474.5 g/mol |
IUPAC Name |
dimethyl 5-[(1-benzylsulfonylpiperidine-4-carbonyl)amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C23H26N2O7S/c1-31-22(27)18-12-19(23(28)32-2)14-20(13-18)24-21(26)17-8-10-25(11-9-17)33(29,30)15-16-6-4-3-5-7-16/h3-7,12-14,17H,8-11,15H2,1-2H3,(H,24,26) |
InChI Key |
UMJFKNUAMDUZDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
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